molecular formula C7H7BO4 B1174724 NKR-P1 CAS No. 145113-62-8

NKR-P1

Cat. No.: B1174724
CAS No.: 145113-62-8
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Description

NKR-P1 (KLRB1, CD161) is a C-type lectin-like receptor (CTLR) that serves as a critical regulator in the innate and adaptive immune systems . It is primarily expressed on the surface of Natural Killer (NK) cells, where it functions as an inhibitory receptor, and on subsets of T cells, such as NKT cells, MAIT cells, and Th17 cells, where it can have co-stimulatory roles . Its engagement with its canonical protein ligand, Lectin-Like Transcript 1 (LLT1), triggers signaling pathways that modulate NK cell cytotoxicity and cytokine production, thereby maintaining self-tolerance and shaping immune responses . The functional mechanism of this compound involves homodimer formation on the cell surface . Recent structural studies have revealed that this homodimer can bridge two LLT1 molecules, forming a clustering complex in the immune synapse that is essential for effective inhibitory signaling . This protein-protein interaction is a key pathway in immune evasion, as LLT1 is upregulated on various cancer cells, including glioblastoma, prostate cancer, and B-cell non-Hodgkin's lymphoma, allowing them to dampen the NK cell attack . Consequently, the this compound:LLT1 axis represents a significant area of investigation for cancer immunotherapy and autoimmune diseases . Supplied as a high-purity, soluble form of the ectodomain, our this compound protein is ideal for binding assays (e.g., SPR), functional studies, and as an immunogen. This product is intended for research applications only.

Properties

CAS No.

145113-62-8

Molecular Formula

C7H7BO4

Synonyms

NKR-P1

Origin of Product

United States

Evolutionary Conservation and Divergence of Nkr P1 Sequences

Cross-Species Conservation

The NKR-P1 receptor family is broadly conserved across various species, including birds, rodents, humans, and other mammals. ebi.ac.ukuniprot.org This evolutionary conservation underscores the fundamental importance of the this compound:Clr recognition system in innate immunity. ebi.ac.ukgenecards.org Despite sequence divergence, the basic structural and functional roles of these receptors in immune surveillance appear to be maintained across species boundaries. nih.govuniprot.org For instance, human NKR-P1A shares approximately 46% amino acid homology with rat NKR-P1A and 46–47% homology with mouse this compound proteins. glycosmos.orgfrontiersin.org

Implications for Immune Surveillance

The evolutionary stability and conserved nature of the this compound:Clr system suggest its critical role in a robust, MHC-independent immunosurveillance strategy. genecards.orgalliancegenome.org This system allows NK cells to detect and respond to pathological changes, such as those induced by viral infections or tumor transformation, often through a "missing-self" recognition mechanism where the expression of self-ligands (like Clr-b) is downregulated on target cells. glycosmos.orgwikipedia.orguniprot.org The co-evolution of this compound receptors and their Clr ligands within the NKC highlights a finely tuned innate immune recognition system that adapts to host-pathogen interactions while maintaining a relatively stable genetic architecture compared to other rapidly evolving immune receptor families. uniprot.orggenecards.orgnih.gov

Compound Names and Identifiers Table

As NKR-P1 and its ligands are biological macromolecules (proteins), they are not typically assigned a single PubChem Compound Identifier (CID) in the same manner as small chemical compounds. Instead, information is often cross-referenced through protein and gene databases. The relevant identifiers for the proteins discussed are provided below.

Table 2: Protein Names and Key Identifiers

Protein NameGene NameOrganismUniProt IDPubChem Protein Link (if available)
NKR-P1A (CD161)KLRB1HumanQ12918Q12918 uniprot.org
LLT1CLEC2DHumanQ9UHP7Q9UHP7 uniprot.org
Clr-bClec2dMouseQ91V08Q91V08 uniprot.org

Ligand Recognition and Binding Dynamics of Nkr P1

Identification and Characterization of Specific NKR-P1 Ligands

This compound receptors recognize a diverse family of C-type lectin-related proteins (Clr), also known as osteoclast inhibitory lectins (Ocil), which are encoded by genes genetically linked to the Nkrp1 receptor genes within the Natural Killer Cell gene complex (NKC). clinisciences.comneobioscience.comub.edunih.govresearchgate.netrndsystems.comgoogleapis.com

Cellular Ligands and Counter-Receptors

In humans, the sole identified this compound receptor, NKR-P1A (also known as CD161 or KLRB1), primarily binds to Lectin-like Transcript 1 (LLT1), encoded by the CLEC2D gene. clinisciences.comcloudna.cnepo.orggoogle.comneobioscience.comscispace.comresearchgate.netgenecards.orgnih.gov LLT1 is broadly expressed on various immune cells, including activated monocytes, B cells, NK cells, T cells, macrophages, and dendritic cells. google.comgenecards.org Notably, LLT1 expression is often upregulated on cancer cells, contributing to immune evasion. cloudna.cn

In rodents, the this compound family exhibits greater diversity with multiple members recognizing different Clr proteins. Key mouse binding pairs include NKR-P1B/D with Clr-b, NKR-P1F with Clr-c, -d, and -g, and NKR-P1G with Clr-d, -f, and -g. clinisciences.comnih.govgoogleapis.com In rats, NKR-P1A and NKR-P1B recognize Clr-11, while NKR-P1F and NKR-P1G interact with an overlapping set of ligands, including Clr-2, -3, -4, -6, and -7. clinisciences.comnih.gov These Clr ligands are structurally similar to the C-type lectin-like domain (CTLD) of CD69. nih.govgoogleapis.com

Soluble Ligands

While this compound primarily interacts with cell surface-bound ligands, some soluble molecules have been identified to engage with this compound. In the rat system, a viral immunoevasin called RCTL (derived from rat cytomegalovirus-English isolate) functions as a decoy ligand, directly interacting with NKR-P1B to inhibit NK cell activity. clinisciences.comrndsystems.com This interaction can subvert NKR-P1B-mediated missing-self recognition. rndsystems.com

Molecular Basis of this compound-Ligand Interactions

The interaction between this compound and its ligands is characterized by specific binding affinities, kinetics, and stoichiometries, which are crucial for effective immune signaling.

Binding Affinity and Kinetics

The binding affinity between human NKR-P1A and LLT1 is relatively weak. Studies have reported a dissociation constant (Kd) of approximately 48-50 μM. clinisciences.comcloudna.cnepo.orggoogle.comgenecards.orgnih.gov Despite this low affinity, the interaction is characterized by fast association (kon) and dissociation (koff) kinetics. google.comnih.gov This weak affinity is overcome by the ability of this compound and LLT1 to form higher-order clusters and cross-linkages upon binding, which is essential for triggering effective inhibitory signaling in NK cells. cloudna.cnepo.orggoogle.comgenecards.org Similarly, the interaction between mouse NKR-P1B and Clr-b is also described as having weak affinity.

Table 1: Reported Binding Affinities for this compound-Ligand Interactions

ReceptorLigandSpeciesDissociation Constant (Kd)Reference
NKR-P1ALLT1Human~48-50 μM clinisciences.comcloudna.cnepo.orggoogle.comgenecards.orgnih.gov
NKR-P1BClr-bMouseWeak affinity

Stoichiometry of Binding Events

This compound receptors exist as disulfide-linked homodimers, with the disulfide bonds typically located in their stalk regions. clinisciences.comgoogle.complos.orggenecards.orgnih.gov Similarly, LLT1 also forms homodimers. cloudna.cnepo.orggenecards.org

Structural analyses of the human this compound:LLT1 complex reveal a complex stoichiometry. The asymmetric unit of the crystal structure contains a dimeric LLT1 molecule interacting with two dimeric this compound molecules, with an additional this compound dimer also present. cloudna.cn This arrangement facilitates two distinct binding modes between this compound and LLT1—a primary and a secondary interaction interface—which bridge two LLT1 molecules. cloudna.cnepo.orggoogle.comneobioscience.comgenecards.org This multimerization and clustering mechanism is critical for overcoming the inherent weak affinity of individual receptor-ligand interactions and for initiating downstream signaling. cloudna.cnepo.orggoogle.comneobioscience.comgenecards.org

Structural Insights into this compound-Ligand Complexes

Both this compound and LLT1 are classified as type II transmembrane glycoproteins, each possessing an N-terminal cytoplasmic signaling tail, a transmembrane helix, a flexible stalk region, and a C-terminal C-type lectin-like domain (CTLD). google.comgenecards.orgnih.govgoogleapis.com

The CTLD of this compound typically comprises two α-helices and two antiparallel β-sheets, a common fold within this domain family. cloudna.cngenecards.orggoogleapis.com A distinctive feature of this compound homodimerization is its formation via the α1-helix, a mechanism that differs from most other CTLDs. cloudna.cngoogle.comgenecards.org Deglycosylated forms of this compound have been observed to form homodimers more readily. cloudna.cn The dimerization interface of the this compound homodimer is stabilized by a network of protein-protein and water-mediated hydrogen bonds, a peptide bond interaction, and a hydrophobic core involving residues such as Leu119, Ala120, and Ile168. genecards.org A single-nucleotide polymorphism (SNP) resulting in an Ile168Thr substitution in human this compound has been shown to reduce binding affinity to LLT1, likely by destabilizing this α1-centered homodimer. google.com

The crystal structure of the human this compound:LLT1 complex has provided detailed insights into their interaction. cloudna.cnepo.orggoogle.comneobioscience.comgenecards.org This structure reveals two distinct modes of interaction between this compound and LLT1: a primary binding mode and a secondary binding mode. epo.orggoogle.comgenecards.org The primary interaction shares structural similarities with the homologous human NKp65:KACL complex. google.com However, the secondary interaction mode is unique to the this compound:LLT1 complex and is crucial for the formation of cross-linked chains and for the efficient transduction of inhibitory signals in NK cells. cloudna.cnepo.orggoogle.comneobioscience.comgenecards.org The interaction interfaces are primarily formed by membrane-distal residues within the L0, L3, L5, and L6 loops, as well as the β3 and β4 strands of the CTLD. google.com

The formation of these continuous cross-linked chains of this compound and LLT1 in the immune synapse provides a mechanism by which the relatively weak affinity of individual receptor-ligand pairs is effectively overcome, leading to robust cellular signaling. cloudna.cnepo.orggoogle.com

Crystallographic and Cryo-EM Studies

Structural investigations have provided significant insights into the molecular architecture of this compound and its complex with LLT1.

Crystallographic Studies X-ray crystallography has been instrumental in elucidating the detailed structures of human this compound and its complex with LLT1. nih.govcuni.czinstruct-eric.orgbiorxiv.orgrcsb.orgnih.gov

This compound Structure : Crystal structures of the this compound ectodomain have been solved in both glycosylated and deglycosylated forms. instruct-eric.orgnih.gov The C-type lectin-like domain (CTLD) of this compound typically consists of two α-helices (α1 and α2) and two antiparallel β-sheets. instruct-eric.orgnih.gov A distinctive feature of this compound is its homodimerization, which occurs via the α1-helix, an arrangement that differs from most other CTLDs. cuni.czinstruct-eric.orgnih.gov Deglycosylated this compound has been observed to form homodimers more readily. instruct-eric.org The dimerization interface of the this compound homodimer involves approximately six protein-protein and several water-mediated hydrogen bonds, a peptide bond interaction, and a small hydrophobic core (comprising Leu119, Ala120, and Ile168 from both chains), with a contact surface area of around 500 Ų. nih.gov

This compound:LLT1 Complex Structure : The crystal structure of the deglycosylated this compound:LLT1 complex reveals a unique chain-like arrangement. nih.govcuni.czinstruct-eric.orgbiorxiv.orgresearchgate.netrcsb.orgnih.gov The asymmetric unit of the crystal typically contains a dimeric LLT1 molecule interacting with two dimeric this compound molecules, with an additional this compound dimer also bound. instruct-eric.orgnih.gov This arrangement highlights two distinct interaction modes:

Primary Interaction : This interface, formed predominantly by the β3 and β4-sheets of the LLT1 protein, is similar to interactions observed between this compound homologues and their respective ligands. instruct-eric.org

Secondary Interaction : This mode significantly diverges from those seen in homologous complexes and is mediated through the β2-sheet and α2 helix of LLT1. instruct-eric.org Both the primary and secondary binding modes are critical for the formation of higher-order structures of the complex, both in solution and on the cell surface, and are indispensable for triggering the inhibitory signaling of this compound in live NK cells. nih.govinstruct-eric.orgbiorxiv.orgrcsb.orgnih.gov

Cryo-EM Studies While X-ray crystallography has provided atomic-level insights, direct high-resolution cryo-electron microscopy (cryo-EM) structures specifically for this compound or its complex with LLT1 have not been explicitly reported in the provided literature as the primary method for atomic structure determination. However, studies utilizing cryo-EM in the context of related C-type lectin-like proteins, such as DEC-205, have noted that this compound forms dimers and higher-order oligomers both in vitro and in vivo. nih.govunimelb.edu.au This suggests that cryo-EM techniques may be employed to observe the oligomerization and clustering dynamics of this compound, complementing crystallographic data by providing insights into its behavior in solution and on cell surfaces. nih.govinstruct-eric.orgbiorxiv.orgrcsb.org

Computational Modeling of Interaction Interfaces

Computational modeling plays a crucial role in complementing experimental structural data to further understand the intricate interaction interfaces of this compound and its ligands.

Structural Model Validation : Reciprocal mutagenesis studies of this compound and LLT1 have been used to provide partially validated structural models of their interaction, supporting a dimeric interaction with several important contact residues. frontiersin.org

Intracellular Signaling Pathways Mediated by Nkr P1

Integration and Cross-talk with Other Receptor Signaling Pathways

NKR-P1 receptors are integral to the complex signaling networks that govern immune cell activation and inhibition, demonstrating significant integration and cross-talk with other receptor pathways. The functional outcome of this compound engagement is determined by the specific isoform of the receptor and its associated intracellular signaling motifs.

Activating isoforms of this compound, such as rat NKR-P1A and mouse NKR-P1C (also known as NK1.1), initiate intracellular signaling cascades that lead to cellular activation. Upon ligand binding, these receptors trigger phosphoinositide turnover and a rapid increase in intracellular calcium (Ca²⁺) concentration qkine.combio-techne.comorigene.comcellsciences.comnih.gov. A crucial aspect of their activating signal transduction involves dimerization with the FcRγ adaptor protein, which contains an immunoreceptor tyrosine-based activation motif (ITAM) in its cytoplasmic tail bio-techne.comorigene.comquimigen.ptciteab.com. This association is essential for the propagation of activating signals bio-techne.com. Furthermore, studies have revealed that the p56lck tyrosine kinase (Lck) functionally associates with both mouse NKR-P1B and NKR-P1C, with Lck being necessary for the efficient initiation of NKR-P1C signaling origene.com. Human CD161 (NKR-P1A) signaling has also been linked to the activation of acid sphingomyelinase, which results in the generation of ceramide. This lipid second messenger can influence cell survival and proliferation through the activation of protein kinase B (PKB/Akt) and ribosomal S6 kinase 1 (Rsk1/MAPKAP-kinase 1α) pathways nih.gov.

Conversely, inhibitory this compound isoforms, including mouse NKR-P1B/D and NKR-P1G, as well as human NKR-P1A (CD161), possess an immunoreceptor tyrosine-based inhibition motif (ITIM) within their cytoplasmic domains origene.comquimigen.ptciteab.comchamot-bio.comnovoprolabs.com. These ITIMs are critical for mediating inhibitory signals, typically by recruiting phosphatases such as SHP-1 origene.comquimigen.pt. The human NKR-P1A, notably, features a non-canonical ITIM, which may account for its comparatively weaker inhibitory potential in some contexts thermofisher.com.

Modulation of Cellular Effector Functions via this compound Signaling

This compound receptors, as C-type lectin-like molecules, are central to modulating cellular responses to target cells that express cognate Clr ligands reliatech.de. Their signaling pathways directly influence critical immune effector functions.

Regulation of Cytotoxicity and Granule Exocytosis

The this compound family plays a dual role in regulating cytotoxicity and granule exocytosis, acting as either an activating or inhibitory receptor depending on the specific isoform and cellular context.

Activating this compound isoforms, such as rat NKR-P1A and mouse NKR-P1C (NK1.1), are potent inducers of NK cell-mediated cytotoxicity and stimulate the release of cytotoxic granules qkine.combio-techne.comorigene.comwikipedia.orgqkine.comwikipedia.orgmetabolomicsworkbench.org. This activation can lead to redirected lysis of NK-resistant target cells, highlighting their capacity to overcome inherent resistance mechanisms wikipedia.orgqkine.com.

Conversely, engagement of inhibitory this compound isoforms, including mouse NKR-P1B/D and human NKR-P1A (CD161), leads to the suppression of NK cell cytotoxicity origene.comnovoprolabs.comthermofisher.compromega.comthermofisher.comcellsciences.comuniprot.org. For instance, the interaction of human NKR-P1A with its ligand LLT1 on target cells can inhibit NK cell-mediated cytotoxicity, although this inhibitory effect may be overridden by strong activating stimuli thermofisher.com. The inhibitory mouse NKR-P1B/D recognizes Clr-b, and target cells expressing Clr-b are partially protected from NK cell-mediated lysis quimigen.ptproteogenix.sciencenih.govthermofisher.com. This mechanism functions as a "missing-self" recognition system, where the downregulation of Clr-b expression, often observed during cellular pathologies like cancer or viral infections, triggers NK cell cytotoxic responses quimigen.ptproteogenix.sciencethermofisher.comthermofisher.com. The formation of higher-order clusters of this compound and LLT1, even with weak affinity, is crucial for effective inhibitory signaling and immune synapse formation promega.comcellsciences.comcellsciences.comthermofisher.com.

Table 1: Impact of this compound Isoforms on Cytotoxicity and Granule Exocytosis

This compound Isoform (Example)Effect on CytotoxicityEffect on Granule ExocytosisKey Ligands/Mechanism
Activating (Rat NKR-P1A, Mouse NKR-P1C)Induces qkine.combio-techne.comorigene.comwikipedia.orgqkine.comwikipedia.orgmetabolomicsworkbench.orgStimulates wikipedia.orgqkine.commetabolomicsworkbench.orgFcRγ association, phosphoinositide turnover, Ca²⁺ flux qkine.combio-techne.comorigene.com
Inhibitory (Mouse NKR-P1B/D, Human NKR-P1A)Inhibits origene.comnovoprolabs.comthermofisher.compromega.comthermofisher.comcellsciences.comuniprot.orgInhibits (for human NKR-P1A, via LLT1) thermofisher.comITIM motif, recruitment of phosphatases (e.g., SHP-1), binding to Clr-b/LLT1 origene.comquimigen.ptthermofisher.com

Control of Cytokine and Chemokine Production

This compound signaling also exerts significant control over the production of various cytokines and chemokines, which are critical for orchestrating immune responses.

Activating this compound isoforms, such as rat NKR-P1A and mouse NKR-P1C (NK1.1), stimulate the production of pro-inflammatory cytokines, including Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Granulocyte-macrophage Colony-Stimulating Factor (GM-CSF) bio-techne.comorigene.comnovoprolabs.comwikipedia.orgqkine.comwikipedia.orgthermofisher.comlipidmaps.orgnih.gov. This cytokine release is a key component of NK cell effector function, contributing to antiviral, anti-tumor, and antibacterial immunity novoprolabs.com.

Conversely, inhibitory this compound isoforms can suppress cytokine production. The interaction of human NKR-P1A with its ligand LLT1 can inhibit IFN-γ secretion in this compound+ NK cells and can specifically reduce TNF-α production by TCR-activated NKR-P1A+ CD8+ T cells cellsciences.comthermofisher.com. However, it is noteworthy that on T cells, the engagement of NKR-P1A by LLT1 can lead to an increase in cytokine production, demonstrating the context-dependent nature of this compound signaling cellsciences.com.

Table 2: Influence of this compound Isoforms on Cytokine and Chemokine Production

This compound Isoform (Example)Effect on Cytokine/Chemokine ProductionSpecific Cytokines/ChemokinesContext/Mechanism
Activating (Rat NKR-P1A, Mouse NKR-P1C)Induces bio-techne.comorigene.comnovoprolabs.comwikipedia.orgqkine.comwikipedia.orgthermofisher.comlipidmaps.orgnih.govIFN-γ, TNF-α, GM-CSF bio-techne.comorigene.comnovoprolabs.comwikipedia.orgqkine.comwikipedia.orglipidmaps.orgnih.govNK cell activation bio-techne.comorigene.comwikipedia.orgqkine.comwikipedia.org
Inhibitory (Human NKR-P1A)Inhibits cellsciences.comthermofisher.comIFN-γ (in NK cells), TNF-α (in CD8+ T cells) cellsciences.comthermofisher.comInteraction with LLT1 cellsciences.comthermofisher.com

Impact on Cell Proliferation and Survival

This compound signaling also influences cell proliferation and survival, contributing to the regulation of immune cell homeostasis and responses to pathological conditions.

Studies have shown that anti-NKR-P1A monoclonal antibodies can augment the proliferation of human CD1d-specific NK T cells induced by anti-CD3 antibodies and can also induce the proliferation of immature thymocytes nih.govthermofisher.com. Interestingly, while human NKR-P1A generally acts as an inhibitory receptor, its engagement on T cells can paradoxically induce proliferation quimigen.pt. Furthermore, NKR-P1D+ cells have demonstrated a more extended proliferative and survival capacity compared to NKR-P1D- cells in long-term cultures, suggesting a role in maintaining specific NK cell subsets nih.gov.

The activation of intracellular pathways, such as PKB/Akt and Rsk1/MAPKAP-kinase 1α, downstream of human CD161 (NKR-P1A) signaling, is associated with enhanced cell survival. This effect may be mediated through the phosphorylation and subsequent inhibition of proapoptotic proteins like Bad nih.gov. The expression of Clr molecules on cell surfaces is also indicative of cell health, and their presence can protect cells from NK cell-mediated cytotoxic responses quimigen.pt. In the context of tumor immunosurveillance, the inhibitory NKR-P1B receptor has been shown to play a role in the homeostasis of NK cell responses in mammary tumors. In the absence of inhibitory NKR-P1B signals, tumor-infiltrating NK cells exhibit phenotypic alterations consistent with dysfunctional NK cells, impacting their ability to control tumor growth thermofisher.com.

Table 3: Effects of this compound Signaling on Cell Proliferation and Survival

This compound Isoform/ContextEffect on ProliferationEffect on SurvivalKey Findings
Human NKR-P1A (on T cells/thymocytes)Induces/Augments nih.govquimigen.ptthermofisher.comEnhances (via PKB/Akt, Rsk1/MAPKAP-kinase 1α) nih.govPromotes proliferation of NK T cells and immature thymocytes; associated with enhanced cell survival nih.govthermofisher.com
Mouse NKR-P1DExtended proliferative capacity nih.govExtended survival capacity nih.govNKR-P1D+ cells show better long-term proliferation/survival nih.gov
NKR-P1B (in tumor context)Influences NK cell homeostasis thermofisher.comCrucial for NK cell homeostasis in tumors thermofisher.comAbsence of NKR-P1B leads to dysfunctional NK cells in mammary tumors thermofisher.com

Compound Names and PubChem CIDs

Functional Roles of Nkr P1 in Immune Cell Biology

Contribution of NKR-P1 to NK Cell Activation and Inhibition

The this compound family exhibits a dual capacity for both activating and inhibitory signaling in NK cells, depending on the specific receptor isoform and its ligand. frontiersin.orgnih.govfrontiersin.orgmdpi.comresearchgate.netfrontiersin.org

Activation: Initially identified as activators of NK cell function, this compound receptors can recognize ligands on tumor cells and trigger cytotoxic responses. frontiersin.orgnih.gov For instance, rat NKR-P1A has been shown to induce redirected NK cell cytotoxicity and the release of cytolytic granules. frontiersin.org In mice, NK1.1 (NKR-P1C) and rat NKR-P1A ligation can induce NK cell-mediated cytotoxicity. frontiersin.org Mouse NKR-P1A, NKR-P1C, and NKR-P1F are considered activating members that stimulate NK cell cytotoxic immune responses. frontiersin.org Studies on the rat NK cell line RNK-16 demonstrated that this compound stimulates phosphoinositide turnover and an increase in intracellular calcium, leading to NK cell activation and target cell killing. aai.org Human NKR-P1A (CD161) is generally regarded as an activating NK receptor, and its activation is independent of HLA (Human Leukocyte Antigen) molecules. beckman.it

Inhibition: Conversely, certain this compound family members are known to inhibit NK cell activity. frontiersin.orgnih.gov Human NKR-P1A has been shown to be inhibitory on human NK cells, functionally similar to rodent NKR-P1B. frontiersin.org Ligation of human NKR-P1A with specific monoclonal antibodies can inhibit NK cell cytotoxicity. frontiersin.org In mice, NKR-P1B and NKR-P1D contain immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in their cytoplasmic domains, enabling them to exert inhibitory functions. frontiersin.org Mouse NKR-P1B/D and NKR-P1G are inhibitory receptors that dampen NK cell responses. frontiersin.org The inhibitory NKR-P1B receptor in mice specifically recognizes the ligand Clr-b. frontiersin.orgtandfonline.comberkeley.eduaacrjournals.org The interaction between human NKRP1A and LLT1 leads to the inhibition of cytotoxicity and interferon-gamma (IFN-γ) secretion in NKRP1-expressing NK cells. mdpi.comnih.gov Structural analyses suggest that this compound:LLT1 clustering can overcome weak ligand-receptor affinity, thereby bolstering effective inhibitory signaling. biorxiv.orgfrontiersin.orgnih.gov

The functional outcome of this compound engagement depends on the specific receptor isoform, its ligand, and the cellular context. Table 1 summarizes the activating and inhibitory roles of different this compound family members.

Table 1: Functional Roles of this compound Family Members

Receptor Family Member (Species)Ligand (Species)Primary FunctionKey Findings
NKR-P1A (Human/Rodent)LLT1 (Human)Activating/InhibitoryHuman NKR-P1A can be inhibitory on NK cells, inhibiting cytotoxicity and IFN-γ secretion. frontiersin.orgmdpi.comnih.gov In T cells, it can be co-stimulatory. biorxiv.orgmdpi.com Rat NKR-P1A activates cytotoxicity. frontiersin.org
NKR-P1B (Mouse/Rat)Clr-b (Mouse/Rat)InhibitoryContains ITIMs; recognizes Clr-b (Ocil); mediates 'missing-self' recognition; inhibits NK cell activity. frontiersin.orgtandfonline.comberkeley.edufrontiersin.orgaacrjournals.org
NKR-P1C (Mouse)UnknownActivatingAssociated with NK1.1; provides activating signal. frontiersin.orgaai.org
NKR-P1D (Mouse)Clr-b (Mouse)InhibitoryContains ITIMs; recognizes Clr-b; inhibits NK cell activity. berkeley.edufrontiersin.org
NKR-P1F (Mouse)Clr-c,d,g (Mouse)ActivatingStimulates NK cell cytotoxic immune responses. frontiersin.orgplos.org
NKR-P1G (Mouse)Clr-d,f,g (Mouse)InhibitoryInhibits NK cell responses. frontiersin.orgplos.org

Role of this compound in NK Cell Education and Licensing

NK cell education, also referred to as "arming" or "licensing," is a process by which NK cells acquire full functional responsiveness through interactions between their inhibitory receptors and self-MHC class I (MHC-I) ligands present in their environment. scienceopen.comnih.govaai.org While the classical education process primarily involves MHC-I-specific inhibitory receptors like KIRs in humans and Ly49s in mice, the this compound:Clr system contributes to an MHC-independent recognition axis that also influences NK cell responsiveness and functional tuning. frontiersin.orgtandfonline.complos.orgberkeley.edu

Impact of this compound on Immune Cell Development and Maturation

This compound family members are expressed at various stages of immune cell development and maturation, particularly within the NK cell lineage. biorxiv.orgnih.govnih.govaai.orgnih.govbio-rad-antibodies.com

Human this compound (CD161) is detected in immature CD16-CD56- NK cells and in precursors of Th17 and MAIT cells found in umbilical cord blood. biorxiv.orgnih.gov The expression of NKR-P1A in the absence of other mature NK cell markers signifies an intermediate, functionally immature stage of NK cell differentiation. nih.gov The development of effector functions in these immature cells, along with the concomitant expression of CD56, is promoted by the presence of interleukin-12 (B1171171) (IL-12). nih.gov

In mouse fetal thymic ontogeny, mature NK cells expressing NK1.1 (NKR-P1C) are observed as early as day 13-14 of gestation, indicating that this compound family members are present during the early stages of NK cell development. aai.org

Furthermore, this compound can influence the maturation state of NK cells in specific disease contexts. For example, genetic disruption of the inhibitory NKR-P1B receptor in mice has been linked to a progressive loss of Eomesodermin (EOMES) expression in tumor-infiltrating NK cells. tandfonline.com EOMES is a critical transcription factor essential for NK cell development and function. tandfonline.comnih.gov This loss of EOMES leads to an accumulation of NK cells with an altered, potentially dysfunctional, phenotype in mammary tumors from NKR-P1B-deficient mice compared to wild-type mice. tandfonline.com This highlights NKR-P1B's role in maintaining the functional maturation of NK cells in the tumor microenvironment.

Involvement of this compound in Immune Surveillance Mechanisms in Animal Models

The this compound:Clr recognition system is a crucial component of MHC-independent immunosurveillance, allowing NK cells to monitor cellular health and respond to pathological changes. frontiersin.orgplos.org Studies in various animal models have elucidated the involvement of this compound in detecting and responding to transformed or infected cells.

Cancer Immunosurveillance:

B cell lymphoma: In mouse models of B cell lymphoma, genetic deficiency of the inhibitory NKR-P1B receptor delayed tumor development. tandfonline.comaacrjournals.org This is because lymphoma cells often express high levels of Clr-b, the ligand for NKR-P1B. tandfonline.com In wild-type mice, these tumor cells exploit the inhibitory NKR-P1B:Clr-b interactions to suppress NK cell activity and evade immune detection. tandfonline.com However, in NKR-P1B-deficient mice, this inhibitory pathway is absent, allowing NK cells to mount a more effective anti-tumor response. tandfonline.com

Hematopoietic Transplants: The NKR-P1B:Clr-b interactions are also involved in regulating NK cell-mediated rejection of healthy syngeneic and allogeneic hematopoietic cells. aacrjournals.org Genetic ablation of Clr-b alleles in Eμ-cMyc transgenic mice resulted in enhanced survival in a primary lymphoma model, even though Clr-b-deficient hematopoietic cells were previously rejected upon transplantation into naive wild-type mice. aacrjournals.org This complex interplay underscores NKR-P1B's role in distinguishing self from non-self and maintaining tolerance in transplantation settings, while also contributing to the detection of oncogenic transformation. aacrjournals.org

Infection Control:

Gastrointestinal Tract Infections: The inhibitory NKR-P1B receptor is expressed on gut-resident NK cells, innate lymphoid cells (ILC), and a subset of γδT cells. nih.gov In a study involving Citrobacter rodentium or Salmonella typhimurium infections, genetic deletion of NKR-P1B impaired the function of these gut-resident immune cells. nih.gov This impairment led to increased systemic bacterial dissemination in NKR-P1B-deficient mice, highlighting a critical role for the NKR-P1B:Clr-b recognition system in controlling gastrointestinal tract infections and maintaining mucosal immunity. nih.gov

Genetic and Epigenetic Regulation of Nkr P1 Expression and Function

Genetic Polymorphisms within the NKR-P1 Gene Locus

Identification of Single Nucleotide Polymorphisms (SNPs)

In humans, the this compound receptor is encoded by the KLRB1 gene (CD161). A notable single nucleotide polymorphism (SNP) identified within the human KLRB1 gene is c.503T>C, which results in a substitution of isoleucine (Ile) for threonine (Thr) at position 168 in the C-type lectin-like domain (CTLD) of the this compound protein wikipedia.orgciteab.comwikipedia.org. This Thr168 allele has been reported to occur with a frequency of approximately 37% citeab.comwikipedia.org.

In mice, the this compound family is more diverse, comprising several genes such as Nkrp1a, Nkrp1b, Nkrp1c, Nkrp1d, Nkrp1f, and Nkrp1g uni.lu. These genes exhibit allelic variations and structural genomic polymorphisms, leading to distinct haplotypes among different inbred mouse strains uni.lu. For instance, C57BL/6 mice possess Nkrp1d, while BALB/c mice have Nkrp1b uni.lu. The Nkrp1c receptor isoforms also differ between C57BL/6 and BALB/c mice in their amino acid sequences uni.lu. Early studies using restriction fragment length polymorphism (RFLP) analysis grouped mice into four Nkrp1 RFLP variants, with some variants associated with allelic polymorphisms of individual Nkrp1 genes uni.lu.

SpeciesGene/LocusIdentified PolymorphismsDescription
HumanKLRB1 (CD161)c.503T>C SNPResults in Ile168Thr substitution in the CTLD. Thr168 allele frequency ~37%. wikipedia.orgciteab.comwikipedia.org
MouseNkrp1 gene family (Nkrp1a, b, c, d, f, g)Allelic variations and structural genomic polymorphismsHaplotype differences between strains (e.g., C57BL/6 with Nkrp1d, BALB/c with Nkrp1b). uni.luuni.lu

Functional Consequences of this compound Polymorphisms in vitro and in Animal Models

The identified genetic polymorphisms within the this compound locus have demonstrable functional consequences. In humans, the Thr168 isoform of this compound, resulting from the c.503T>C SNP, exhibits a lower affinity for its endogenous ligand, Lectin-like transcript 1 (LLT1), and consequently, a weaker inhibitory effect on NK cells wikipedia.orgciteab.comwikipedia.org. This suggests that Ile168 is a critical residue within the interaction interface between this compound and LLT1, directly impacting ligand recognition and subsequent signaling wikipedia.orgwikipedia.org.

In mouse models, the functional implications of Nkrp1 polymorphisms are extensive. The differential expression of Nkrp1 genes across mouse strains, such as the lack or low-level expression of Nkrp1 genes in BALB/c NK cells compared to C57BL/6, affects NK1.1 alloantigen expression uni.lu. The mouse NKR-P1B:Clr-b recognition system, where Clr-b is a C-type lectin-related ligand, serves as a major histocompatibility complex class I (MHC-I)-independent missing-self recognition system. Studies using Nkrp1b-deficient mice have confirmed the inhibitory nature of NKR-P1B, demonstrating that NK cell inhibition by Clr-b is abolished in these mice. Furthermore, Nkrp1b-deficient mice show defects in rejecting cells lacking Clr-b, highlighting the role of NKR-P1B in MHC-I-independent missing-self recognition in vivo. These polymorphisms can also influence tumor surveillance, as spontaneous myc-induced B lymphoma cells may exploit NKR-P1B:Clr-b interactions to evade immune surveillance by wild-type NK cells.

Polymorphism/AlleleFunctional ConsequenceModel System
Human KLRB1 c.503T>C (Thr168 isoform)Lower affinity to LLT1; weaker inhibitory effect on NK cells. wikipedia.orgciteab.comwikipedia.orgIn vitro studies with NK cells
Mouse Nkrp1b/c gene isoforms (e.g., BALB/c vs. C57BL/6)Impact on NK1.1 alloantigen expression; functional distinctions in signaling. uni.luMouse strains, NK cell assays
NKR-P1B deficiency (Nkrp1b-/- mice)Abolished NK cell inhibition by Clr-b; defective rejection of Clr-b-lacking cells; altered tumor immune escape.Nkrp1b-deficient mouse model, in vitro NK cell cytotoxicity assays

Transcriptional Regulation of this compound Gene Expression

The precise control of this compound expression levels is achieved through sophisticated transcriptional regulatory mechanisms involving specific DNA elements and transcription factors.

Identification of Promoter and Enhancer Elements

Studies on the mouse Nkrp1c gene, which encodes the NK1.1 marker, have elucidated key regulatory elements researchgate.net. The upstream region of the mouse Nkrp1c gene contains at least three functional promoters and an enhancer-like region fishersci.caresearchgate.net. The major promoter, designated promoter 1, is located immediately upstream of the first coding exon and serves as the dominant transcriptional initiation site, active throughout all stages of NK cell development fishersci.ca. This promoter 1 region is TATA-less, relying instead on an Initiator (Inr) element and a downstream promoter element (DPE) for transcriptional initiation fishersci.caguidetomalariapharmacology.org. Both Inr and DPE elements are essential for the sequence-specific binding of TFIID to TATA-less promoters fishersci.ca.

Furthermore, a DNaseI hypersensitive site (HS1), situated approximately 9 kilobases (kb) upstream of the transcriptional initiation site, has been identified and shown to exhibit NK cell-specific enhancer-like activity researchgate.net. Luciferase-based reporter assays have demonstrated that a 600-bp core promoter region is sufficient to drive expression in both T/NK lineage cells guidetomalariapharmacology.org. Interestingly, a larger 9.76-kb upstream region enhances expression in NK-like cells but represses expression in pre-T cells, suggesting a mechanism for lineage-specific regulation of Nkrp1 expression guidetomalariapharmacology.org.

Role of Key Transcription Factors

The transcriptional regulation of this compound involves the binding of various transcription factors to specific regulatory elements within its gene locus. Predicted transcription factor binding sites in the distal and proximal promoter regions of mouse Nkrp1 genes include consensus sequences for Ets-1, Ikaros, GATA, TCF-1, Sp1, NFAT, and Oct-1 guidetomalariapharmacology.org. These factors are speculated to play crucial roles in regulating Nkrp1 expression guidetomalariapharmacology.org.

For instance, Sp1 and Sp7, members of the Sp1 family of transcription factors, have been shown to be important in the regulation of rat Ocil (Clec2d5) expression, which is a ligand for this compound receptors. While nucleotide sequence analysis of the promoter regions of different mouse Nkrp1 genes (e.g., in BALB/c and C57BL/6 mice) suggests that differences in expression levels are unlikely due to alterations in the upstream regions, they may instead be influenced by the expression of strain-specific transacting factors. This highlights the complex interplay of genetic variations and transcription factor activity in determining this compound expression profiles.

Epigenetic Mechanisms Influencing this compound Expression

Epigenetic mechanisms, which involve heritable changes in gene expression without altering the underlying DNA sequence, play a significant role in regulating gene activity, including that of immune cell receptors like this compound nih.govuni.lu. These mechanisms are crucial for lineage-specific gene expression and for adapting to environmental cues nih.gov.

The primary epigenetic modifications include DNA methylation and histone modifications nih.govuni.lu. DNA methylation typically involves the addition of methyl groups to the 5-carbon position of cytosine residues, predominantly within CpG dinucleotides nih.govuni.lu. This modification is generally associated with gene repression, especially when occurring in promoter regions rich in CpG islands, by affecting gene accessibility to DNA-binding and regulatory proteins nih.govuni.lu.

Histone modifications, such as acetylation, methylation, phosphorylation, ubiquitination, and sumoylation, occur on the N-terminal tails of histone proteins that package DNA into nucleosomes nih.govuni.lu. These modifications can alter chromatin structure, making genes more or less accessible for transcription nih.gov. For example, acetylation of lysine (B10760008) residues on histones H3 and H4 is generally associated with active transcription, while certain histone methylation marks, such as trimethylation of histone H3 at lysine 27 (H3K27me3), are linked to gene repression and chromatin compaction nih.gov. The balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs) regulates the level of histone acetylation.

DNA Methylation Patterns in the this compound Locus

DNA methylation is a fundamental epigenetic modification involving the addition of a methyl group to cytosine bases, primarily within CpG dinucleotides. nih.gov This process, catalyzed by DNA methyltransferases (DNMTs), can significantly impact gene expression. nih.govnih.gov While hypermethylation in promoter regions is generally associated with gene repression, methylation within the gene body can sometimes promote transcription, highlighting the context-dependent nature of this modification. nih.gov

Research indicates that DNA methylation patterns contribute to the differential expression of genes across various immune cell types. In a study analyzing DNA methylation in different white blood cell populations, the KLRB1 locus was identified among discriminatory CpG sites. plos.org However, a direct inverse correlation between DNA methylation and mRNA expression for KLRB1 was not consistently observed across all cell types in that specific analysis, suggesting complex regulatory dynamics. plos.org

Despite this, broader investigations, particularly in the context of cancer, have linked variations in KLRB1 expression to DNA methylation profiles. A comprehensive pan-cancer analysis of the KLRB1-CLEC2D receptor-ligand pair revealed that differential lymphocyte infiltration, copy number variations, and DNA methylation collectively contribute to the observed expression variations of KLRB1 in different cancer types. nih.gov This finding underscores the involvement of DNA methylation as a regulatory factor in KLRB1 gene expression, particularly within the tumor microenvironment.

Table 1: Overview of DNA Methylation's Role in KLRB1 (this compound) Regulation

Aspect of RegulationDescription of FindingSource
Cell Type Discrimination KLRB1 locus identified among CpG sites that discriminate between different white blood cell populations. plos.org
Expression Correlation Direct inverse correlation between KLRB1 DNA methylation and mRNA expression not consistently observed across all cell types in one study. plos.org
Cancer Context KLRB1 expression variations in cancer attributed to DNA methylation, alongside lymphocyte infiltration and copy number variations. nih.gov
General Mechanism DNA methylation can inhibit gene transcription (e.g., promoter regions) or promote it (e.g., gene body), depending on location. nih.gov

Histone Modifications Associated with this compound Gene Activity

Histone modifications are post-translational chemical alterations to histone proteins, around which DNA is wrapped to form chromatin. These modifications, including acetylation, methylation, phosphorylation, and ubiquitination, influence chromatin structure and accessibility, thereby regulating gene transcription. nih.govmdpi.comactivemotif.comnih.gov For instance, the acetylation of lysine residues on histones H3 and H4 is generally associated with an open chromatin structure (euchromatin) and active gene transcription, while histone deacetylation can lead to chromatin condensation and transcriptional repression. nih.govactivemotif.com Histone methylation, depending on the specific lysine residue and degree of methylation, can either activate or repress gene expression. nih.gov

While detailed, specific data on histone modifications directly at the KLRB1 gene locus are not extensively documented in the provided search results, general principles and indirect evidence suggest their involvement in this compound regulation. Studies have shown that drugs affecting histone acetylation levels can alter the expression of various surface molecules on immune cells, including members of the this compound family. mdpi.com This implies that the dynamic balance of histone acetylation and deacetylation, mediated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), plays a role in controlling this compound gene activity. nih.gov

Furthermore, epigenetic modifications, including histone modifications, are broadly recognized as crucial for the development, differentiation, and effector function of NK cells, influencing the expression of important activating and inhibitory NK cell receptors. nih.gov For example, the expression of NKG2D, another key activating NK cell receptor, has been shown to be regulated by histone acetylation, with active transcription characterized by specific histone marks such as high levels of H3K9Ac and reduced repressive marks like trimethylation at H3K27. nih.gov This general mechanism likely extends to the regulation of KLRB1 expression, contributing to the finely tuned control of NK cell receptor repertoire.

Table 2: General Histone Modification Mechanisms Relevant to KLRB1 (this compound) Regulation

Histone Modification TypeEffect on Gene ActivityRelevance to this compound (KLRB1)Source
Acetylation (e.g., H3K9Ac) Associated with active transcription and open chromatin.Drugs affecting histone acetylation can alter expression of NKRP1 family members. nih.govactivemotif.commdpi.com
Methylation (e.g., H3K27me3) Can be activating or inhibitory, depending on the specific residue and methylation state.General epigenetic mechanism influencing NK cell receptor expression. nih.govmdpi.com
General Impact Regulates chromatin structure and accessibility for transcription factors.Contributes to the overall regulation of NK cell receptor repertoire and function. nih.govmdpi.comactivemotif.com

Research Methodologies for Investigating Nkr P1

Molecular Cloning and Recombinant Protein Expression of NKR-P1

The study of this compound often begins with the molecular cloning of its encoding genes (e.g., Klrb1 in mice, KLRB1 in humans) to enable the production of recombinant proteins. Early efforts successfully cloned the cDNA encoding a mouse homologue of this compound in 1991, revealing its structural conservation with rat this compound nih.gov.

For the production of recombinant this compound proteins, various expression systems have been employed:

Mammalian Expression Vectors: Full-length cDNA clones of this compound genes (e.g., mouse B6 and Sw this compound) are commonly inserted into mammalian expression vectors and transiently co-transfected into cell lines such as Jurkat cells. The efficiency of transfection can be monitored using co-expressed markers like enhanced Green Fluorescent Protein (GFP) aai.org.

Bacterial Expression Systems: The ligand-binding domain (C-type lectin-like domain, CTLD) of inhibitory NKR-P1B (SJL/J) has been successfully expressed in Escherichia coli. Subsequent in vitro refolding protocols are crucial to ensure proper protein conformation. The identity and folding of the recombinant protein can be confirmed through mass spectrometry (accurate mass and disulfide bond characterization) and one-dimensional nuclear magnetic resonance (NMR) spectroscopy cas.cz.

Eukaryotic Expression Systems (e.g., HEK293 cells): Transient transfection of suspension-adapted human embryonic kidney 293 (HEK293) cells is a robust method for producing soluble, native disulfide dimers of this compound ectodomains. This approach is particularly useful for generating proteins suitable for structural and functional studies. Optimization of these systems can be achieved by using quantifiable markers such as GFP and secreted alkaline phosphatase researchgate.netrki.de. For instance, recombinant mouse NKR-P1A extracellular domain, comprising amino acids 67-277, expressed in HEK293 cells, has a calculated molecular weight of 21 kDa but appears larger (30-35 kDa) on SDS-PAGE due to glycosylation caymanchem.com.

These recombinant proteins are essential for detailed biophysical and structural analyses, as well as for developing assays to study ligand binding and functional interactions.

Cellular Assays for this compound Ligand Binding and Interaction Analysis

Understanding the specific interactions between this compound receptors and their cognate ligands (e.g., C-type lectin-related (Clr) proteins like Clr-b, Clr-g, and human LLT1) is central to elucidating this compound biology. Several cellular and molecular assays are utilized:

Reporter Cell Assays: These are highly sensitive and specific for detecting receptor-ligand interactions. A prominent example involves BWZ.36 reporter cells, which are engineered to express chimeric receptors consisting of the extracellular domain of this compound (e.g., NKR-P1B) fused to a stimulatory signaling motif like the CD3ζ subunit. Upon engagement with a specific ligand, these cells activate a downstream signaling pathway, leading to the production of a quantifiable reporter, such as β-galactosidase or GFP frontiersin.orgnih.govnih.govaacrjournals.org. This allows for the identification of novel ligands or the confirmation of known interactions by co-culturing reporter cells with ligand-expressing stimulator cells frontiersin.orgnih.gov.

This compound Tetramers: Soluble, multimeric forms of this compound (e.g., tetramers) are used as staining reagents to directly visualize and quantify ligand expression on cell surfaces. For instance, artificial NKR-P1B tetramers have been successfully used to bind endogenous Clr-b on various cell lines nih.govaai.org.

Blocking Monoclonal Antibodies (mAbs): Monoclonal antibodies specific for this compound or its ligands are invaluable tools. By blocking the interaction between the receptor and its ligand, researchers can confirm the specificity of the binding and assess its functional consequences. Examples include the 2D12 mAb for NKR-P1B/D and the 4A6 mAb for Clr-b frontiersin.orgnih.govaai.org.

Surface Plasmon Resonance (SPR): SPR is a biophysical technique used to quantitatively measure the kinetics and affinity of molecular interactions in real-time. It has been employed to monitor the complex formation between this compound and its ligands (e.g., human NKR-P1A and LLT1) and to identify critical amino acid residues involved in the binding interface through mutagenesis studies aai.orgresearchgate.net.

Structural and Super-resolution Microscopy Techniques: Advanced techniques like Size Exclusion Chromatography coupled with Small-Angle X-ray Scattering (SEC-SAXS) and direct Stochastic Optical Reconstruction Microscopy (dSTORM) are used to study the higher-order organization of this compound:ligand complexes. These methods have revealed that this compound can form homodimers that bridge two ligand molecules (e.g., LLT1), leading to the formation of interaction clusters suggestive of an inhibitory immune synapse. Such clustering is crucial for overcoming weak ligand-receptor affinities and triggering effective signal transduction researchgate.netbiorxiv.orgnih.govinstruct-eric.org.

Techniques for Analyzing this compound Expression

Analyzing the expression patterns of this compound at both the protein and mRNA levels is crucial for understanding its physiological roles and dysregulation in various conditions.

Flow Cytometry for Surface and Intracellular Staining

Flow cytometry is a widely used and powerful technique for the quantitative analysis of this compound expression on the surface of single cells within heterogeneous populations.

Surface Staining: Monoclonal antibodies (mAbs) specific for different this compound isoforms (e.g., anti-NKR-P1A/CD161, anti-NKR-P1C/NK1.1, anti-NKR-P1B) are conjugated with fluorochromes to detect surface expression on various cell types, including natural killer (NK) cells, T cells, peripheral blood mononuclear cells (PBMCs), and splenocytes aai.orgnih.govresearchgate.netashpublications.orgbdbiosciences.combiocompare.combiocompare.comnih.govnih.govnih.govaai.org. This allows for:

Quantification of the proportion of this compound-positive cells within a population researchgate.netashpublications.org.

Measurement of the relative cell-surface expression level, typically reported as Mean Fluorescence Intensity (MFI) researchgate.net.

Assessment of changes in this compound surface expression, such as downregulation following receptor ligation by antibodies or cognate ligands frontiersin.orgaai.org.

Confirmation of this compound expression on transfected cells (e.g., by gating on GFP-positive cells) aai.org.

Intracellular Staining: While this compound is a surface receptor, flow cytometry can also be adapted for intracellular staining of cytokines (e.g., IFN-γ) produced by this compound-expressing cells in response to specific stimuli, providing insights into their functional activation state ashpublications.orgnih.gov.

Immunohistochemistry and Immunofluorescence for Tissue Localization

These techniques are employed to visualize the spatial distribution and localization of this compound protein within tissues and on cells.

Immunohistochemistry (IHC): Used for analyzing this compound expression in fixed tissue sections, typically formalin-fixed, paraffin-embedded (FFPE) samples. Antibodies specific for this compound (e.g., anti-NKR-P1C) are applied to tissue sections, followed by detection systems (e.g., HRP-conjugated secondary antibodies) to reveal the presence and localization of the protein. This method allows for the identification of this compound-expressing cells within complex tissue architectures, such as the spleen abcam.comabcam.com.

Immunofluorescence (IF): Similar to IHC, IF uses fluorescently labeled antibodies to detect this compound. It can be applied to fixed and permeabilized cells or tissue sections. Confocal microscopy is often used to capture high-resolution images, revealing membranal staining patterns and cellular localization of this compound within subsets of cells, such as splenocytes abcam.comabcam.com.

Quantitative PCR and Western Blot for mRNA and Protein Levels

These molecular techniques provide quantitative data on this compound expression at the nucleic acid and protein levels, respectively.

Quantitative Polymerase Chain Reaction (qPCR) / Reverse Transcription PCR (RT-PCR):

Used to measure the mRNA expression levels of this compound isoforms (e.g., NKR-P1A mRNA) and their corresponding ligands (e.g., LLT1, Clr-b) aacrjournals.orgaai.orgnih.govnih.govaai.orgaai.orgresearchgate.net.

RNA is extracted from cells or tissues, reverse transcribed into cDNA, and then amplified using specific primers.

Quantitative real-time PCR (qRT-PCR) allows for the precise quantification of relative mRNA expression, often calculated using the 2^-ΔCt formula, enabling comparisons between different experimental conditions (e.g., changes in expression due to cytokine stimulation) aai.orgresearchgate.net.

Western Blot:

Used to detect and quantify the protein levels of this compound and its ligands in cell lysates.

Proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against this compound (e.g., NKR-P1A) or its ligands (e.g., LLT1, Clr-b) aacrjournals.orgaai.orgnih.govresearchgate.net.

This technique confirms the presence of the protein, assesses its molecular weight, and can reveal changes in protein expression in response to various stimuli or pathological states nih.gov.

Functional Assays for this compound Activity in vitro and ex vivo

Functional assays are critical for understanding the biological consequences of this compound engagement, whether it leads to activation or inhibition of immune cell responses.

Cytotoxicity Assays:

51Cr-release assay: This is a classic and highly sensitive method to quantify NK cell-mediated cytotoxicity. Target cells are labeled with 51Cr, and their lysis by NK effector cells (e.g., PBMCs or polyclonal NK cells) leads to the release of radioactive chromium into the supernatant, which is then measured. This assay is used to evaluate the ability of NK cells to kill tumor cells (e.g., K562, P815, YAC-1) or other target cells (e.g., human articular chondrocytes) aai.orgaai.orgashpublications.orgnih.govaai.orgresearchgate.net.

Europium-release killing assay: Similar to 51Cr-release, this assay uses Europium diethylenetriaminopentaacetate (EuDTPA) labeled target cells and measures Europium release upon cell lysis nih.gov.

These assays can be adapted to assess the impact of this compound engagement (e.g., by blocking this compound with specific mAbs or using ligand-expressing target cells) on NK cell-mediated killing aai.orgresearchgate.net.

Reporter Cell Assays (Functional Readout): Beyond ligand binding, reporter cell lines like BWZ.CD3ζ/NKR-P1 are used to functionally assess the signaling outcome of this compound engagement. Stimulation of these cells by ligand-expressing target cells results in quantifiable reporter activity (e.g., β-galactosidase activity), indicating activation or inhibition of downstream signaling pathways frontiersin.orgnih.govnih.govaacrjournals.org.

Cytokine Production Assays: NK cell activation often involves the production of cytokines, such as interferon-gamma (IFN-γ). The levels of these cytokines can be measured to assess this compound-mediated functional responses. This is typically done by:

Intracellular cytokine staining followed by flow cytometry: Allows for the identification and quantification of cytokine-producing NK cell subsets ashpublications.orgnih.gov.

ELISA or ELISpot: Used to quantify secreted cytokines in cell culture supernatants.

Receptor Modulation Assays: The phenomenon of this compound downregulation from the cell surface following ligation by plate-bound antibodies or cognate ligands can itself serve as a functional assay. Observing this modulation indicates a specific interaction and can provide insights into the dynamics of receptor-ligand engagement frontiersin.orgaai.org.

Proliferation Assays: Certain this compound isoforms, when cross-linked by plate-bound monoclonal antibodies in the presence of low concentrations of interleukin-2 (B1167480) (IL-2), can induce the proliferation of specific NK cell subsets bdbiosciences.com. This can be measured by techniques such as [3H]-thymidine incorporation or cell division tracking dyes (e.g., CFSE) followed by flow cytometry.

Structural Studies with Functional Correlation: While primarily structural, techniques like X-ray crystallography, SEC-SAXS, and dSTORM, when combined with functional assays (e.g., in vitro cytotoxicity assays with freshly isolated NK cells), provide a powerful approach to understand how the molecular architecture of this compound:ligand complexes (e.g., clustering) dictates the functional outcome, such as inhibitory signaling researchgate.netbiorxiv.orgnih.govinstruct-eric.org.

These diverse methodologies collectively provide a comprehensive framework for dissecting the intricate roles of this compound in immune recognition and regulation.

Cytotoxicity Assays (e.g., Chromium Release, Calcein (B42510) Release)

Cytotoxicity assays are fundamental for evaluating the ability of NK cells, or other immune cells expressing this compound, to eliminate target cells. The chromium release assay is a widely used method in this compound research. This assay measures the release of radioactive chromium (⁵¹Cr) from labeled target cells upon lysis by effector cells. Studies have utilized chromium release assays to demonstrate that certain this compound isoforms can activate NK cell cytotoxicity, such as NKR-P1A thermofisher.com. Conversely, other isoforms, like rat NKR-P1B, have been shown to inhibit NK cytotoxicity in these assays stjohnslabs.com. Human NKR-P1A, for instance, acts as an inhibitory receptor on NK cells, dampening their cytotoxic potential origene.comcreative-biolabs.comorigene.com. Research using this compound-deficient NK cells revealed selective deficiencies in the lysis of specific target cells thermofisher.com. Furthermore, spleen dendritic cells (DC) expressing this compound have exhibited cytolytic activity in chromium release assays speedbiosystems.com. Calcein release assays serve as a non-radioactive alternative to chromium release, measuring the release of fluorescent calcein from lysed target cells. The principle remains consistent: a higher release of the intracellular label indicates increased cytotoxicity.

Cytokine Production Assays (e.g., ELISA, Intracellular Staining)

The engagement of this compound can significantly influence the production of various cytokines by immune cells, which are critical mediators of immune responses. Cytokine production assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and intracellular cytokine staining , are employed to quantify these soluble factors. For example, this compound engagement can lead to the production of key cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) stjohnslabs.comorigene.comnih.govnih.govexpasy.org. Specifically, human NKR-P1A has been observed to increase IFN-γ secretion in natural killer T (NKT) cells and other T-lymphocytes origene.comorigene.com. Conversely, the interaction between the ligand Lectin-like Transcript 1 (LLT1) and NKR-P1A on NK cells can inhibit IFN-γ secretion creative-biolabs.com. In T cells, LLT1 engaging NKR-P1A can provide co-stimulation, leading to increased cytokine production creative-biolabs.com. Cross-linking of mouse NKR-P1C has also been shown to stimulate cytokine production nih.gov. These assays provide quantitative data on the immunomodulatory effects of this compound activation or inhibition.

Proliferation Assays

Proliferation assays are used to assess the impact of this compound signaling on the expansion of immune cell populations. Ligation of human NKR-P1A on thymocytes has been reported to enhance their proliferation stjohnslabs.com. In certain contexts, co-ligation of CD3 and CD161 (human NKR-P1A) can augment cellular proliferation stjohnslabs.com. This compound on T cells can act as a co-stimulatory receptor, promoting proliferation origene.comorigene.com. Studies have shown that anti-NKR-P1A monoclonal antibodies (mAbs) augmented anti-CD3 mAb-induced proliferation of human CD1d-specific NKT cells and induced proliferation of immature thymocytes nih.gov. Proliferation assays are also integral to evaluating genetically manipulated cells, such as universal chimeric antigen receptor-T (UCAR-T) cells with this compound gene knockdown, to understand their functional characteristics uniprot.org. Techniques like the CellTrace Violet Proliferation Kit are utilized to track cell division in these experiments origene.comcreative-biolabs.com.

Genetic Manipulation Technologies for this compound Research

Genetic manipulation technologies are indispensable tools for dissecting the precise roles of this compound and its associated signaling pathways.

Gene Knockout and Knockdown Approaches (e.g., CRISPR/Cas9, shRNA)

Gene knockout and knockdown approaches are widely employed to study the loss-of-function phenotypes of this compound. CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats/CRISPR-associated protein 9) technology is a powerful gene-editing tool used to create targeted gene disruptions. It has been utilized for the knockout of the KLRB1 gene, which encodes human NKR-P1A uniprot.orgthermofisher.com, and the Klrb1b gene, encoding mouse NKR-P1B genecards.org. The generation of NKR-P1B-deficient (Nkrp1b⁻/⁻) mice using gene knockout has been instrumental in studying the in vivo role of NKR-P1B in NK cell development and function stjohnslabs.com.

Short hairpin RNA (shRNA) is another common method for gene knockdown , which involves the transient or stable reduction of gene expression. shRNA-mediated knockdown of specific genes, such as Clr-b (a ligand for NKR-P1B), has been shown to enhance NK cytotoxicity. Lentiviral shRNA vectors are frequently used to deliver these shRNA constructs into cells for efficient gene silencing. Additionally, adeno-associated virus (AAV) vectors carrying shRNA for mouse Klrb1a are available for silencing NKR-P1A expression.

Overexpression Systems

Overexpression systems are crucial for studying the gain-of-function effects of this compound and its interactions with ligands. These systems involve introducing extra copies of the this compound gene or its variants into cells, leading to increased protein production. For instance, human YTS cells have been transfected with a rat cDNA library, followed by sorting using monoclonal antibodies to identify cells expressing rat NKR-P1A or NKR-P1B, allowing for functional characterization stjohnslabs.com. The overexpression of LLT1, a ligand for human NKR-P1A, on prostate cancer cells has been shown to inhibit NK cell-mediated killing through their interaction, highlighting the importance of this inhibitory pathway origene.comorigene.com. Transient transfection of cells (e.g., 293T cells) with expression plasmids encoding various Clr proteins (Clr-b, Clr-f, or Clr-g) has been used to stimulate reporter cell lines expressing chimeric this compound receptors, enabling the identification of specific receptor-ligand pairs uniprot.org. Furthermore, full-length this compound transfectants have been generated using systems like the piggyBac transposon system to study receptor localization and function origene.com.

Animal Models for Studying this compound Biology

Animal models are indispensable for investigating the complex in vivo biology of this compound, including its roles in immune regulation, disease pathogenesis, and therapeutic interventions.

Mouse models are extensively utilized in this compound research. Various inbred mouse strains, such as C57BL/6, are commonly employed stjohnslabs.com. The development of genetically modified mice, like NKR-P1B-deficient (Nkrp1b⁻/⁻) mice, has provided critical insights into the role of specific this compound isoforms in NK cell development and function, including their contribution to tumor surveillance stjohnslabs.com. Studies in mouse models have explored the NKR-P1B:Clr-b system in the context of tumor immunosurveillance and immune escape, particularly in models of B-cell lymphoma, such as the Eμ-myc transgenic mouse model. Furthermore, the impact of specific chemical compounds, such as PAMAM-GlcNAc8 and GlcNAc-coated calixarene (B151959) dendrimers, on tumor growth and survival has been investigated in melanoma-bearing C57BL/6 mice creative-biolabs.com. Mouse models are also used to study the modulation of Clr-b expression during viral infections, such as murine cytomegalovirus (MCMV), and in conditions like kidney ischemia-reperfusion injury (IRI).

Rat models have also contributed significantly to the understanding of this compound biology. This compound was initially identified and extensively characterized in rat NK cells and T cells stjohnslabs.comwikipedia.orgdimabio.comspeedbiosystems.com. Research in rats has explored the cytolytic activity of dendritic cells expressing this compound speedbiosystems.com and the conserved host-pathogen interactions involving this compound during cytomegalovirus infections.

Beyond rodents, this compound has been molecularly characterized in other species, including pigs , indicating its conserved nature across mammals wikipedia.org. The use of diverse animal models allows for a comprehensive understanding of this compound's functions in different physiological and pathological contexts.

Compound Names and PubChem CIDs / UniProt IDs

Comparative Analysis of Nkr P1 in Different Species

Species-Specific Variations in NKR-P1 Gene and Protein Sequences

The genetic organization of the this compound locus shows marked differences between species, particularly between rodents and humans. In rodents, the Nkrp1 family has expanded into a multi-gene family. Mice possess several Klrb1 genes, including Klrb1a, b/d, c, f, and g, with Klrb1e being a pseudogene. nih.gov Similarly, rats have at least four functional Nkrp1 genes: Klrb1a, b/c, f, and g. nih.gov This expansion has resulted in a diverse array of this compound receptors with both activating and inhibitory functions. nih.govoup.com

In stark contrast, the human genome contains only a single functional ortholog, KLRB1, which encodes the protein NKR-P1A, also known as CD161. biorxiv.orgnih.gov This highlights a significant divergence in the evolutionary strategy of NK cell receptor families, with rodents expanding the Ly49 and this compound families, while primates have extensively expanded the Killer-cell Immunoglobulin-like Receptor (KIR) family. nih.gov

Evolutionary Divergence and Conservation of this compound Function Across Species

The function of this compound receptors has both conserved and diverged aspects across species. A primary role of these receptors is to recognize C-type lectin-related (Clr) proteins, also known as Clec2 proteins. frontiersin.org In rodents, this receptor-ligand system is particularly complex, with different this compound isoforms binding to a range of Clr molecules. For instance, mouse NKR-P1B/D binds to Clr-b, while NKR-P1F and NKR-P1G recognize an overlapping set of Clr ligands including Clr-c, -d, -f, and -g. nih.gov

A striking example of functional conservation is seen between rats and mice. The orthologous NKR-P1F and NKR-P1G receptors in these species show a remarkable cross-species conservation of specificity for Clr ligands. nih.gov This explains the potent xenoreactivity observed between rat and mouse NK cells and suggests that these particular receptor-ligand interactions were established in a common rodent ancestor. nih.gov

Functional divergence is most evident when comparing rodents to humans. The human NKR-P1A receptor recognizes Lectin-Like Transcript 1 (LLT1), a protein encoded by the CLEC2D gene. nih.gov While LLT1 is structurally related to rodent Clr proteins, the specific interaction is unique to the human system. nih.gov Furthermore, the functional outcome of this compound ligation differs. In rodents, the family includes a mix of clearly activating (e.g., rat NKR-P1A) and inhibitory (e.g., rat NKR-P1B) receptors. oup.com In humans, NKR-P1A (CD161) signaling is more nuanced; it is primarily inhibitory on NK cells but can act as a co-stimulatory receptor on certain T cell subsets. nih.gov

Insights from Comparative Immunogenetics on this compound Biology

Comparative immunogenetics provides a broader context for understanding the evolution of the this compound family. The genes for both this compound receptors and their Clr ligands are located within the NK Gene Complex (NKC), a rapidly evolving region of the genome. nih.gov This genetic linkage is crucial, as it ensures the co-inheritance and co-evolution of receptor-ligand pairs, allowing the system to adapt to new selective pressures, such as those from pathogens. frontiersin.orgresearchgate.net

The expansion of the Nkrp1 and Clr gene families in rodents is indicative of a dynamic evolutionary "arms race." This diversification allows for the recognition of a wider array of ligands, which may be modulated during infection or cellular stress. The presence of both activating and inhibitory receptors provides a sophisticated mechanism for NK cells to distinguish healthy cells from aberrant ones ("missing-self" recognition). researchgate.net

The contrast between the expanded rodent Nkrp1 family and the single-copy human KLRB1 gene underscores different evolutionary paths in innate immunity. nih.gov While rodents rely heavily on the diversification of C-type lectin-like receptors like this compound and Ly49 for NK cell function, primates have favored the expansion of the immunoglobulin-like KIRs, which primarily recognize classical MHC class I molecules. nih.gov Despite this, the conservation of the this compound gene family across diverse mammals, including rodents, carnivores, cattle, and humans, suggests it plays a fundamental and ancient role in immune function. researchgate.netresearchgate.net The study of these species-specific adaptations in the this compound system continues to provide valuable insights into the fundamental principles of self vs. non-self discrimination by the innate immune system.

Future Directions and Unanswered Questions in Nkr P1 Research

Elucidation of Novel NKR-P1 Ligands and Their Biological Significance

A primary area of ongoing and future research involves the comprehensive identification and characterization of novel ligands for this compound family members across different species. While established interactions exist, such as human NKR-P1A (CD161) binding to Lectin-like Transcript 1 (LLT1), and various mouse this compound isoforms (e.g., NKR-P1B/D, NKR-P1F, NKR-P1G) recognizing C-type lectin-related (Clr) proteins, the full spectrum of this compound ligands remains to be elucidated. frontiersin.orgnih.govinstruct-eric.orgfrontiersin.orgresearchgate.netaai.orgmdpi.comaai.orgbiorxiv.org Specifically, the ligands for mouse NKR-P1A and NKR-P1C are still elusive, representing a key gap in current knowledge. mdpi.com

The biological significance of newly discovered ligands is paramount. For instance, LLT1, a known ligand for human NKR-P1A, is frequently upregulated on cancer cells, suggesting its role in tumor immune evasion. instruct-eric.orgfrontiersin.orgbiorxiv.org Further research is needed to fully understand how these interactions contribute to pathological conditions and how they might be exploited therapeutically. The weak affinity observed in some this compound:ligand interactions, such as human NKR-P1A and LLT1, is overcome by receptor clustering and cross-linkages, highlighting the importance of understanding the biophysical mechanisms underlying these low-affinity, high-avidity interactions. instruct-eric.orgbiorxiv.org Moreover, the investigation of viral proteins, like the rat cytomegalovirus (RCMV) protein RCTL which mimics host Clr-b to evade NK cell killing, underscores the dynamic interplay between pathogens and the this compound:Clr system. nih.gov

Deeper Understanding of this compound Signaling Networks and Their Modulators

Unraveling the intricate signaling networks downstream of this compound engagement is crucial for a complete understanding of its immunoregulatory functions. This compound receptors possess an N-terminal cytoplasmic domain, a transmembrane region, and an extracellular C-type lectin-like domain (CTLD). nih.govinstruct-eric.orgbiorxiv.orgnih.gov The diverse functional outcomes—ranging from activation (e.g., stimulating phosphatidylinositol turnover, Ca2+ flux, cytotoxicity, and cytokine production by rat NKR-P1A or mouse NKR-P1C) to inhibition (e.g., suppressing NK cell cytotoxicity by mouse NKR-P1B/D or human NKR-P1A)—are mediated by distinct intracellular signaling motifs. frontiersin.orgfrontiersin.orgashpublications.orgresearchgate.netaai.orgbiorxiv.orgaai.orgnih.gov

Future studies should focus on precisely defining how these opposing signals are transduced at the molecular level. For instance, inhibitory this compound isoforms, such as mouse NKR-P1B/D, contain an immunoreceptor tyrosine-based inhibition motif (ITIM) in their cytoplasmic domain, leading to the recruitment of phosphatases like SHP-1. researchgate.netaai.org Conversely, activating this compound receptors often feature a positively charged residue in their transmembrane domain, facilitating association with adaptor molecules like FcRγ, which is essential for activation signals, including Ca2+ flux and IFN-γ production. aai.orgnih.govplos.org Human NKR-P1A has also been shown to co-immunoprecipitate with Src-family kinases such as Lck, Fyn, and Lyn. frontiersin.org Further research is needed to fully delineate the specific kinases, phosphatases, and adaptor proteins involved in each signaling pathway and how their modulation dictates the ultimate cellular response. The role of receptor clustering, as demonstrated for this compound:LLT1, in initiating and propagating these signals also warrants deeper investigation. instruct-eric.orgbiorxiv.org

Role of this compound in Unconventional Immune Cell Populations

While this compound is predominantly recognized for its expression on Natural Killer cells, its presence and functional significance in "unconventional" or less-studied immune cell populations represent a fertile ground for future research. This compound receptors are also found on subsets of T cells, including NKT cells and gamma-delta T cells. frontiersin.orgnih.govfrontiersin.orgaai.org

For instance, human NKR-P1A on CD4+ T cells and γδ-TCR+ T cells has been implicated in transendothelial migration, suggesting a role beyond direct cytotoxicity. aai.org In mice, NK1.1 (NKR-P1C) expression can be induced on conventional CD8+ T cells following viral infection and other stimuli. frontiersin.org Furthermore, this compound isoforms are expressed on immature thymocytes, thymic NK cells, fetal blood progenitors, subsets of mucosal T cells, and certain NKp46+ gut innate lymphoid cells (ILC). frontiersin.org Understanding the specific functions of this compound in these diverse cellular contexts, including its potential to costimulate proliferation in CD1d-specific NKT cells, will provide a more comprehensive picture of its immunological impact. aai.org The in vivo immunological relevance of NKR-P1A:LLT1 interactions, particularly on T cells, remains an area requiring extensive investigation. nih.gov

Development of Advanced Methodologies for this compound Investigation

The advancement of sophisticated methodologies is critical for overcoming existing challenges in this compound research and for enabling novel discoveries. Recent breakthroughs in structural biology, such as X-ray diffraction, have provided atomic-level insights into this compound and its complexes, including the human this compound:LLT1 complex. instruct-eric.orgbiorxiv.orgnih.govnih.govglyconavi.org These structural studies have revealed unexpected homodimer arrangements and unique ligand binding modes that lead to receptor clustering. instruct-eric.orgbiorxiv.org

Future methodological developments could include:

High-throughput screening techniques for identifying novel this compound ligands, including non-proteinaceous molecules, given the historical controversy surrounding saccharide binding. nih.govmdpi.com

Advanced imaging techniques like dSTORM super-resolution microscopy and SEC-SAXS have already proven valuable in visualizing this compound clustering and higher-order complex formation on cell surfaces and in solution, respectively. instruct-eric.orgbiorxiv.org Further refinement and application of such techniques will be crucial for dynamic studies of this compound in live cells.

Genetically engineered animal models , such as this compound-deficient mice, are invaluable for dissecting the in vivo roles of specific this compound family members in immune development, function, and disease pathogenesis. ashpublications.org

Development of novel, highly specific monoclonal antibodies and other molecular probes will continue to be essential tools for studying this compound expression, localization, and function. aai.org

Integration of multi-omics approaches (e.g., proteomics, transcriptomics, metabolomics) with functional assays to comprehensively map this compound signaling pathways and their broader cellular impact.

Potential for this compound as a Mechanistic Target for Basic Immunological Understanding

This compound holds significant potential as a mechanistic target for advancing basic immunological understanding, given its conserved nature and complex regulatory functions. As one of the earliest identified NK cell receptors, this compound plays a fundamental role in self-nonself discrimination. researchgate.net The this compound:Clr system, conserved from rodents to humans, serves as a prime example of an MHC-I-independent missing-self recognition system, where NKR-P1B:Clr-b interaction monitors cellular Clr-b levels. frontiersin.orgfrontiersin.orgashpublications.orgaai.org This system provides a unique model for studying how innate immune cells distinguish healthy from aberrant cells.

Further research into this compound can illuminate fundamental principles of immune regulation, receptor-ligand recognition, and signal transduction. The existence of both activating and inhibitory this compound isoforms within the same family offers a powerful system for dissecting the molecular determinants of immune cell activation versus inhibition. frontiersin.orgfrontiersin.orgaai.org Understanding the discrepancies and controversies surrounding this compound ligand binding, particularly the shift from initial saccharide binding hypotheses to protein ligands, highlights the iterative nature of scientific discovery and the need for rigorous mechanistic validation. nih.govmdpi.com Ultimately, continued investigation into this compound will not only deepen our understanding of innate immunity but also provide insights into broader immunological concepts applicable to various immune receptor systems.

Q & A

Basic Research Questions

Q. What are the primary structural features of NKR-P1 that facilitate ligand binding, and how are these determined experimentally?

  • Methodological Answer : The ectodomain structure of this compound has been resolved using X-ray crystallography. Glycosylated and deglycosylated forms (NKR-P1_glyco and NKR-P1_deglyco) were analyzed to identify key residues involved in ligand (LLT1) binding. Crystallization conditions, such as pH and temperature, were optimized to stabilize the protein-ligand complex, and data were processed with software like PHENIX and Coot . Structural comparisons with homologs (e.g., rodent this compound) highlight conserved carbohydrate-recognition domains (CRDs) critical for calcium-dependent ligand interactions .

Q. How is this compound expression detected in NK cells, and what experimental controls ensure specificity?

  • Methodological Answer : Flow cytometry using anti-NKR-P1 monoclonal antibodies (e.g., anti-CD161 in humans) is standard. Controls include isotype-matched antibodies and knockout cell lines (e.g., FcRγ-deficient mice) to confirm signal specificity. For RNA detection, RT-PCR primers are designed using cross-species sequence alignment (human, rat, mouse) to target conserved regions of the this compound gene .

Q. What in vitro assays are used to study this compound-mediated NK cell activation?

  • Methodological Answer : Functional assays include:

  • Cytotoxicity assays : Co-culture of NK cells with LLT1-expressing target cells, measuring lactate dehydrogenase (LDH) release.
  • Calcium flux assays : Fluorescent dyes (e.g., Fluo-4 AM) track intracellular Ca²⁺ changes after this compound cross-linking.
  • IFN-γ ELISA : Quantifies cytokine production post-stimulation with anti-NKR-P1 antibodies .

Advanced Research Questions

Q. How do contradictory findings about this compound’s activating vs. inhibitory roles in NK cells arise, and how can they be resolved?

  • Methodological Answer : Discrepancies stem from species-specific differences (e.g., human vs. rodent this compound) and signaling partner availability (e.g., FcRγ chain). To address this:

  • Use genetic models (e.g., FcRγ⁻/⁻ mice) to isolate this compound signaling pathways .
  • Perform phosphoproteomics to map downstream kinases (e.g., SYK, PI3K) activated upon receptor engagement.
  • Compare ligand-binding affinities via surface plasmon resonance (SPR) under varying glycosylation states .

Q. What methodologies are optimal for studying this compound clustering in the immune synapse?

  • Methodological Answer :

  • dSTORM nanoscopy : Resolves receptor clusters at ~20 nm resolution. Cells are fixed, labeled with anti-NKR-P1 antibodies conjugated to photoswitchable dyes, and imaged under stochastic conditions. Cluster analysis uses algorithms like DBSCAN to quantify diameter and density .
  • SEC-SAXS : Small-angle X-ray scattering coupled with size-exclusion chromatography evaluates solution-state oligomerization of this compound:LLT1 complexes. Data are processed with OLIGOMER to determine hydrodynamic radii .

Q. How can researchers reconcile low-affinity this compound:LLT1 interactions with robust immune signaling?

  • Methodological Answer : Structural studies reveal that weak monovalent interactions (Kd ~μM) are compensated by avidity effects from receptor clustering. Techniques include:

  • Biolayer interferometry : Measures binding kinetics of multivalent vs. monovalent ligands.
  • PiggyBac transposon system : Generates stable this compound transfectants to study clustering in live-cell imaging .

Q. What experimental strategies validate the role of glycosylation in this compound function?

  • Methodological Answer :

  • Enzymatic deglycosylation : Treat purified this compound with PNGase F and compare ligand-binding affinity via SPR.
  • Glycoengineering : Use CRISPR/Cas9 to knock out glycosylation sites (e.g., Asn-X-Ser/Thr motifs) and assess signaling in NK cell lines .

Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound expression across NK cell subsets?

  • Methodological Answer :

  • Single-cell RNA sequencing : Identifies this compound⁺ vs. This compound⁻ subpopulations.
  • Flow cytometry gating strategies : Include markers like CD56 and CD16 to stratify NK cell maturation stages.
  • Functional validation : Compare cytotoxicity and cytokine profiles between subsets .

Q. What controls are essential for ensuring reproducibility in this compound signaling studies?

  • Methodological Answer :

  • Positive controls : Stimulate cells with PMA/ionomycin to confirm baseline cytokine production.
  • Negative controls : Use FcRγ-deficient NK cells to isolate this compound-specific signals .
  • Reagent validation : Verify antibody specificity via Western blotting and knockout cell lines.

Tables for Key Experimental Parameters

Assay Key Parameters References
X-ray crystallographyResolution: 1.8–2.5 Å; Ligand: LLT1
dSTORM nanoscopyCluster diameter: 50–200 nm; Dye: Alexa 647
Cytotoxicity assayTarget cells: LLT1-transfected K562

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.